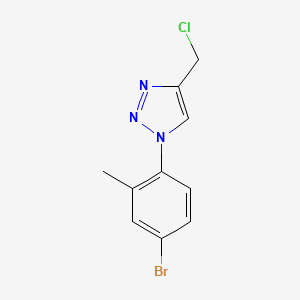
1-(4-bromo-2-methylphenyl)-4-(chloromethyl)-1H-1,2,3-triazole
Vue d'ensemble
Description
“1-(4-bromo-2-methylphenyl)-4-(chloromethyl)-1H-1,2,3-triazole” is a complex organic compound. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also has a bromo and chloromethyl substituent attached to a methylphenyl group .
Molecular Structure Analysis
The molecular formula of this compound is C10H9BrClN3. It contains a triazole ring attached to a bromo-methylphenyl group and a chloromethyl group . The exact 3D structure would need to be determined by techniques such as X-ray crystallography .Applications De Recherche Scientifique
Medicinal Chemistry
Alkylating Nucleosides
Derivatives of 1,2,3-triazoles, like 1-benzyl-4-(bromomethyl)-1,2,3-triazole, have been synthesized and found to possess cytostatic activity. These compounds have shown inhibitory effects on the in vitro growth of HeLa cells and extended the life span of mice bearing tumors, indicating their potential in cancer treatment (de las Heras et al., 1979).
Antimicrobial Agents
1,2,4-Triazole derivatives, which are structurally related to 1-(4-bromo-2-methylphenyl)-4-(chloromethyl)-1H-1,2,3-triazole, have demonstrated significant antimicrobial activities. These compounds were effective against various bacterial and fungal strains, making them valuable for novel antimicrobial research (El-Reedy & Soliman, 2020).
Materials Science
- Energetic Salts: The compound has been used in the synthesis of triazolyl-functionalized energetic salts, which exhibit good thermal stability and high density. These properties make them suitable for applications in the field of energetic materials (Wang et al., 2007).
Organic Synthesis
Synthetic Methods
Research has focused on the synthesis and bromine → lithium exchange reactions of 1,2,3-triazoles, demonstrating the versatility of these compounds in organic synthesis. These reactions facilitate the creation of various substituted triazoles, expanding the toolkit available for synthetic chemists (Iddon & Nicholas, 1996).
Triazole Derivatives
The synthesis of novel 1,2,4-triazole derivatives highlights the compound's role in creating new chemical entities. These derivatives have a range of biological activities, further underscoring the compound's significance in research (Safonov & Nevmyvaka, 2020).
Intermolecular Interactions
Studies on derivatives of 1,2,4-triazoles, like 1-(chloromethyl)-1,2,4-triazole, have provided insights into lp⋯π intermolecular interactions, which are crucial for understanding molecular recognition and assembly processes (Shukla et al., 2014).
Mécanisme D'action
Orientations Futures
The study of new compounds like “1-(4-bromo-2-methylphenyl)-4-(chloromethyl)-1H-1,2,3-triazole” can lead to the discovery of new reactions, synthesis methods, or applications in various fields such as medicinal chemistry, materials science, or catalysis. Future research could focus on exploring these possibilities .
Propriétés
IUPAC Name |
1-(4-bromo-2-methylphenyl)-4-(chloromethyl)triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClN3/c1-7-4-8(11)2-3-10(7)15-6-9(5-12)13-14-15/h2-4,6H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUEXWNAIEXOZKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)N2C=C(N=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromo-2-methylphenyl)-4-(chloromethyl)-1H-1,2,3-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



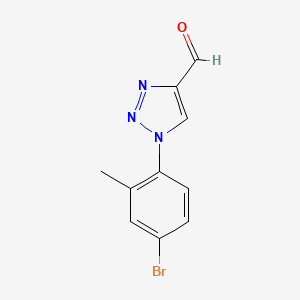


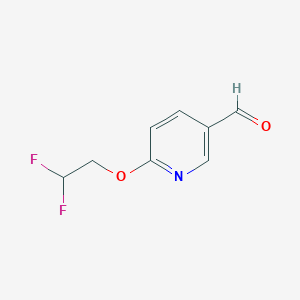
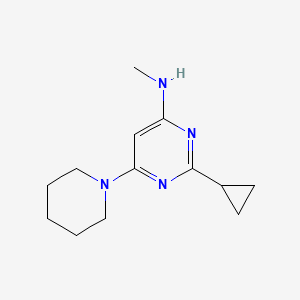


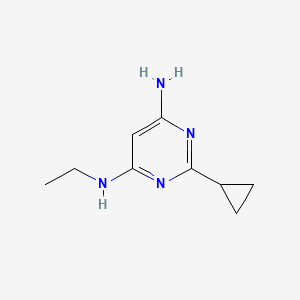
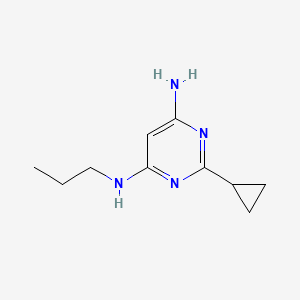
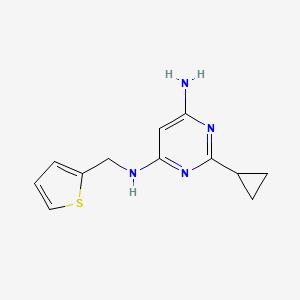
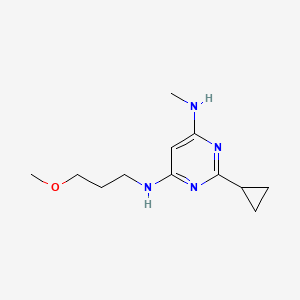
![[1-(pyrazin-2-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1471673.png)
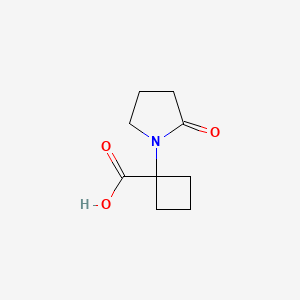
![1-{[(Propan-2-yl)amino]methyl}cyclobutan-1-amine](/img/structure/B1471677.png)